R-Alpine-Hydride

Catalog No.
S1924642
CAS No.
64081-12-5
M.F
C18H31BLi
M. Wt
265.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R-Alpine-Hydride

CAS Number

64081-12-5

Product Name

R-Alpine-Hydride

Molecular Formula

C18H31BLi

Molecular Weight

265.2 g/mol

InChI

InChI=1S/C18H31B.Li/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14;/h12-17H,4-11H2,1-3H3;/q-1;+1/t12-,13+,14?,15?,16-,17-;/m1./s1

InChI Key

MYYWMZXHGVQUHN-UJMFPOEGSA-N

SMILES

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Canonical SMILES

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Isomeric SMILES

[Li+].[B-]1(C2CCCC1CCC2)[C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C

Allosteric Modulator

ML188 falls under the category of allosteric modulators. These are compounds that, unlike traditional drugs which bind to the active site of a protein, attach to a different location on the protein and influence its activity (). This unique binding mechanism offers the possibility of more specific and targeted therapeutic interventions.

R-Alpine-Hydride is a chiral organoboron compound, specifically a lithium complex of B-isopinocampheyl-9-borabicyclo[3.3.1]nonyl hydride. Its chemical formula is C18H31BLiC_{18}H_{31}BLi and it is typically encountered as a solution in tetrahydrofuran (THF). This compound is notable for its ability to selectively reduce carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols, making it a valuable reagent in organic synthesis .

R-Alpine-Hydride is primarily utilized in reduction reactions. It effectively reduces various carbonyl compounds through a mechanism that involves the formation of an adduct between the carbonyl oxygen and the boron atom. Following this, an intramolecular hydride transfer occurs from the pinane substituent to the carbonyl carbon, resulting in the formation of alcohols . The general reaction can be summarized as follows:

R Alpine Hydride+RCHORCH2OH\text{R Alpine Hydride}+\text{RCHO}\rightarrow \text{RCH}_2\text{OH}

This reaction showcases its utility in asymmetric synthesis, where the stereochemical outcome is determined by the steric environment around the reacting carbonyl group.

R-Alpine-Hydride can be synthesized by treating 9-borabicyclo[3.3.1]nonane with lithium in the presence of isopinocampheyl groups. This reaction typically occurs under controlled conditions to ensure the stability and selectivity of the resulting hydride. The synthesis process may also involve hydrolysis steps to yield the corresponding alcohols from aldehyde substrates after reduction .

The primary application of R-Alpine-Hydride lies in organic synthesis, particularly in asymmetric reductions. It has been effectively employed in:

  • Stereoselective reduction of aldehydes and ketones.
  • Synthesis of complex organic molecules where chirality is essential.
  • Research applications in studying reaction mechanisms involving organoboron chemistry.

Due to its selectivity and efficiency, it is favored in laboratories focused on synthetic organic chemistry.

Interaction studies involving R-Alpine-Hydride have primarily focused on its reactivity with various carbonyl compounds. Research indicates that steric factors significantly influence its selectivity during reductions. For instance, substrates with bulky groups may exhibit different reactivity patterns compared to smaller groups, affecting both yield and stereochemistry of the products . Further studies could explore potential interactions with biological systems or other chemical reagents.

R-Alpine-Hydride shares similarities with several other organoboron compounds used in organic synthesis. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
R-Alpine-HydrideLithium complex of boronChiral; selective reduction of carbonyls
9-Borabicyclo[3.3.1]nonaneNon-chiral boron compoundUsed as a precursor; less selective than R-Alpine
DiisopinocampheylboraneChiral boron compoundSimilar applications but different steric effects
9-BBNBoron compoundLess sterically hindered; broader substrate scope

R-Alpine-Hydride stands out due to its chiral nature and enhanced selectivity in reducing specific substrates, making it particularly useful for asymmetric synthesis.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2024-04-15

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